

Spectroscopic Data of (1R)-(-)-Dimethyl Succinate: A Technical Guide

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Compound of Interest

Compound Name: (1R)-(-)-Dimethyl succinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for **(1R)-(-)-Dimethyl succinate**, also known as di-(-)-menthyl succinate. The information is intended to assist researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound.

Chemical Structure and Properties:

- IUPAC Name: bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate
- Synonyms: (-)-Dimethyl succinate, Succinic acid, di-(-)-menthyl ester
- CAS Number: 34212-59-4[1]
- Molecular Formula: C₂₄H₄₂O₄[1]
- Molecular Weight: 394.59 g/mol [1]

Spectroscopic Data

The following sections present the available spectroscopic data for **(1R)-(-)-Dimethyl succinate**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of di(-)-menthyl succinate is available through the NIST WebBook. Key fragments are summarized in the table below.

m/z	Relative Intensity
41	~55%
55	~60%
69	~55%
81	~95%
83	~65%
95	~100%
123	~30%
138	~45%
139	~20%
239	~15%
394	~5% (Molecular Ion)

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of di(-)-menthyl succinate is available from the NIST WebBook. The table below highlights the major absorption bands.

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
~2950	Low	C-H stretch (alkane)
~1740	Low	C=O stretch (ester)
~1460	Moderate	C-H bend (alkane)
~1370	Moderate	C-H bend (alkane)
~1170	Low	C-O stretch (ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, experimental ^1H and ^{13}C NMR data for **(1R)-(-)-Dimethyl succinate** were not found in the publicly available literature and spectral databases. Researchers requiring this data may need to acquire it experimentally.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Mass Spectrometry (Electron Ionization)

- Instrumentation: A standard mass spectrometer equipped with an electron ionization (EI) source.
- Sample Introduction: The sample, di-(-)-menthyl succinate, is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

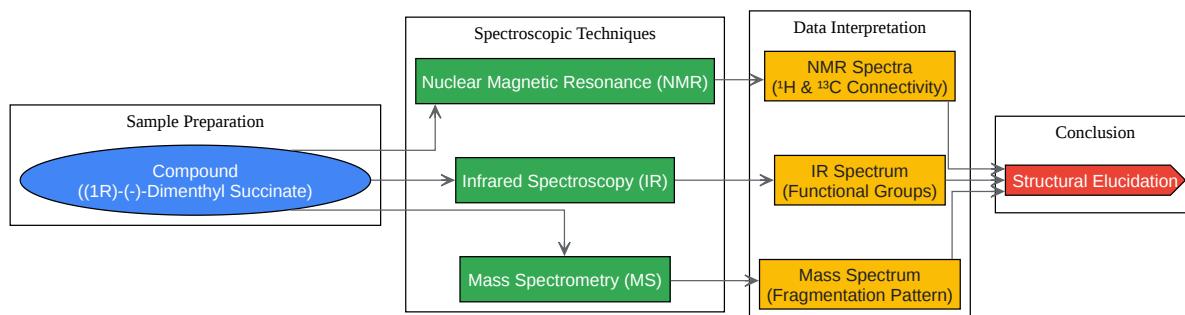
Infrared (IR) Spectroscopy (Gas-Phase)

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A sample of di-(-)-menthyl succinate is vaporized into a gas cell with IR-transparent windows (e.g., KBr, NaCl).
- Measurement: A beam of infrared radiation is passed through the gas cell. The interferometer in the FTIR spectrometer modulates the radiation, and the detector measures the interferogram.

- Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(1R)-(-)-Dimethyl succinate**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. Succinic acid, di(-)-menthyl ester [webbook.nist.gov]

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